

asymmetric transfer hydrogenation of benzil using (S,S)-hydrobenzoin catalyst

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,S)-(-)-Hydrobenzoin

Cat. No.: B154531

[Get Quote](#)

Application Notes and Protocols: Asymmetric Transfer Hydrogenation of Benzil

Topic: Asymmetric Transfer Hydrogenation of Benzil for the Synthesis of Chiral Hydrobenzoin

For: Researchers, scientists, and drug development professionals.

Introduction:

The asymmetric transfer hydrogenation of benzil is a crucial method for the synthesis of enantiomerically pure hydrobenzoin, a valuable chiral building block in the pharmaceutical and fine chemical industries. It is important to clarify a common point of confusion: in this reaction, (S,S)-hydrobenzoin is typically the product, not the catalyst. The catalysis is generally achieved using a chiral transition metal complex, most notably a Ruthenium(II) catalyst bearing a chiral diamine ligand. This process is highly efficient and stereoselective, often proceeding via a dynamic kinetic resolution mechanism to yield hydrobenzoin with excellent diastereomeric and enantiomeric purity.^{[1][2]}

These application notes provide a comprehensive overview and detailed protocols for the asymmetric transfer hydrogenation of benzil, focusing on the use of a well-defined Ruthenium catalyst.

Data Presentation

The following tables summarize the quantitative data obtained from representative studies on the asymmetric transfer hydrogenation of benzil and its derivatives.

Table 1: Asymmetric Transfer Hydrogenation of Benzil to (R,R)-Hydrobenzoin[1][2][3]

Catalyst	Substrate/Catalyst Molar Ratio	Diastereomeric Excess (de)	Enantiomeric Excess (ee)	Yield
RuCl[(S,S)-Tsdpen](η^6 -p-cymene)]	1000-2000	97%	>99%	Quantitative

Table 2: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzils to (S,S)-Hydrobenzoins[4]

Substituent (m, p)	Substrate/Catalyst Molar Ratio	Diastereomeric Ratio (syn/anti)	Enantiomeric Excess (ee, syn)	Yield
3-MeO	100	10.8 / 1	86.1%	85.3%
4-MeO	100	29.7 / 1	98.9%	97.1%
4-Me	100	21.3 / 1	96.5%	93.2%
4-F	100	15.6 / 1	95.3%	88.6%
4-Cl	100	14.3 / 1	94.8%	84.5%

Experimental Protocols

Protocol 1: Synthesis of (R,R)-Hydrobenzoin via Asymmetric Transfer Hydrogenation of Benzil

This protocol is based on the highly efficient method described by Murata, Okano, Miyagi, et al. [1][3]

Materials:

- Benzil
- $\text{RuCl}[(\text{S,S})\text{-Tsdpen})(\eta^6\text{-p-cymene})]$ catalyst
- Formic acid (HCOOH)
- Triethylamine (NEt_3)
- Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate
- Chromatography supplies for purification

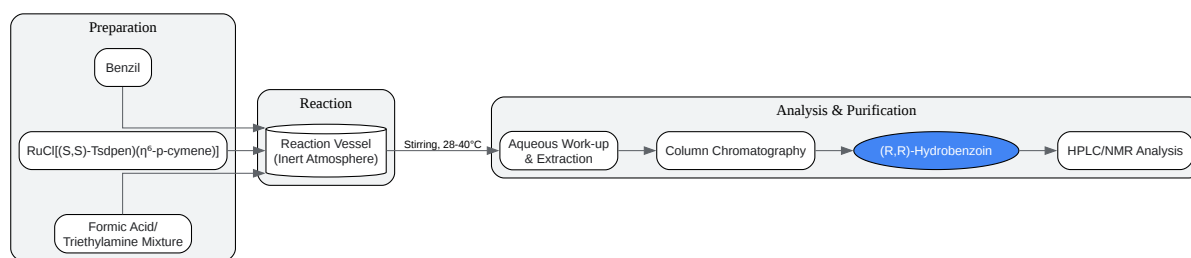
Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzil in the chosen anhydrous solvent.
- **Reagent Preparation:** Prepare a fresh azeotropic mixture of formic acid and triethylamine (typically in a 5:2 molar ratio).
- **Catalyst Addition:** To the solution of benzil, add the $\text{RuCl}[(\text{S,S})\text{-Tsdpen})(\eta^6\text{-p-cymene})]$ catalyst. The substrate-to-catalyst molar ratio can range from 1000:1 to 2000:1.^{[1][2]}
- **Initiation of Reaction:** Add the formic acid/triethylamine mixture to the reaction flask.
- **Reaction Conditions:** Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) for the required duration (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (R,R)-hydrobenzoin.
- Analysis: Characterize the product by ^1H NMR, ^{13}C NMR, and determine the diastereomeric and enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Visualizations

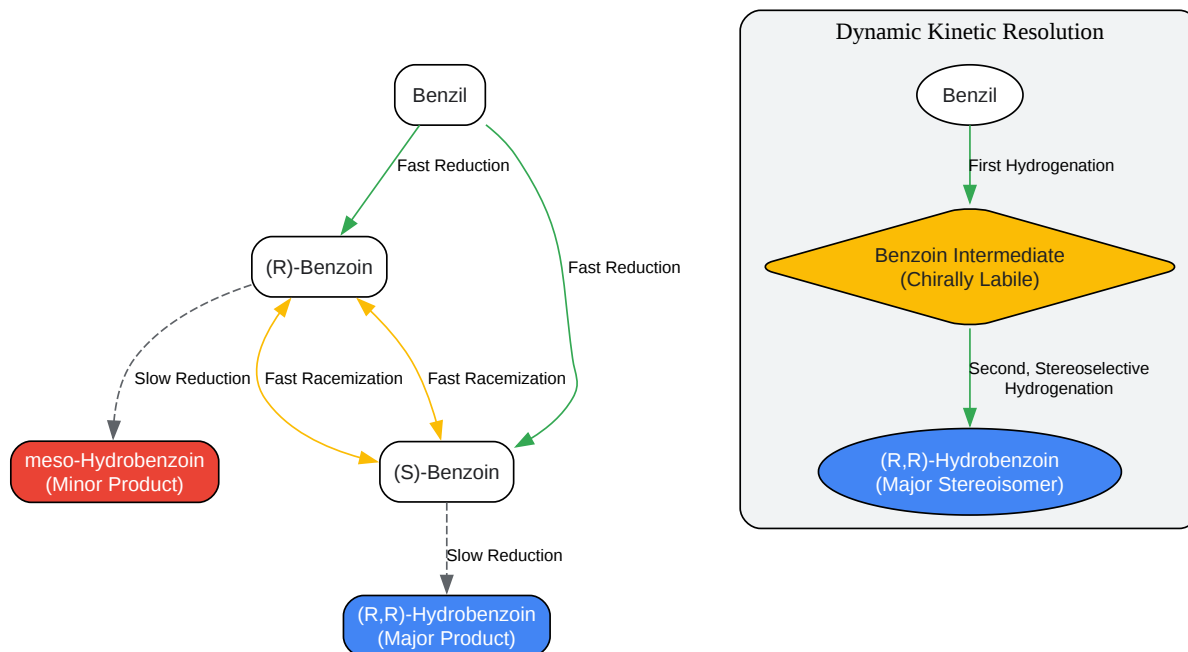
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the asymmetric transfer hydrogenation of benzil.

Proposed Reaction Pathway: Dynamic Kinetic Resolution



[Click to download full resolution via product page](#)

Caption: Proposed mechanism via dynamic kinetic resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Collection - A Practical Stereoselective Synthesis of Chiral Hydrobenzoinis via Asymmetric Transfer Hydrogenation of Benzils - Organic Letters - Figshare [acs.figshare.com]
- 4. Asymmetric transfer hydrogenation of unsymmetrical benzils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [asymmetric transfer hydrogenation of benzil using (S,S)-hydrobenzoin catalyst]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154531#asymmetric-transfer-hydrogenation-of-benzil-using-s-s-hydrobenzoin-catalyst]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com